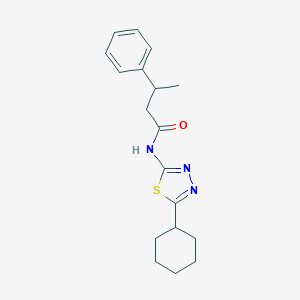
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea (PTU) is a compound that has been extensively studied for its potential use in various scientific research applications. PTU is a thiourea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use in skin whitening products. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may explain its potential use in neurodegenerative disease research.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of tyrosinase and monoamine oxidase, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of various other enzymes and signaling pathways, including cyclooxygenase-2, nuclear factor kappa B, and mitogen-activated protein kinase. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of various diseases.
実験室実験の利点と制限
One advantage of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential use in various scientific research applications, which may allow for the development of new treatments for various diseases. One limitation of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
将来の方向性
There are many future directions for N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research, including the development of new synthesis methods, the optimization of its use in various scientific research applications, and the exploration of its potential use in new applications. Some potential future directions include the development of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea-based skin whitening products, the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the treatment of neurodegenerative diseases, and the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the prevention and treatment of cardiovascular disease.
合成法
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization. Another method involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl carbodiimide, followed by the addition of thiourea. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization.
科学的研究の応用
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of cardiovascular disease.
特性
製品名 |
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
分子式 |
C18H20N2O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23) |
InChIキー |
HMNMMZPZLJVXAM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)




![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)

![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)